![molecular formula C23H30N4O5 B2704179 N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide CAS No. 1169961-65-2](/img/structure/B2704179.png)
N-(2-(3-(3,5-dimethoxyphenyl)ureido)ethyl)-4-pivalamidobenzamide
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Description
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups. The compound’s boron moiety plays a crucial role as an organoboron reagent in this process .
Glycosylation
Recent research has highlighted the compound’s potential in glycosylation reactions. Visible-light-promoted glycosylation using 3,5-dimethoxyphenyl glycoside as the donor enables the synthesis of both O-glycosides and N-glycosides. This method offers moderate to excellent yields and employs a wide range of O-nucleophiles and nucleobases as glycosyl acceptors .
Antitumor Properties
The compound has demonstrated potent antitumor activity. Solid-state structural analysis and mass spectrometry studies have confirmed its efficacy. Specifically, the alternative synthetic route to prepare 2-(3,5-dimethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one led to the discovery of this promising antitumor agent .
properties
IUPAC Name |
N-[2-[(3,5-dimethoxyphenyl)carbamoylamino]ethyl]-4-(2,2-dimethylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5/c1-23(2,3)21(29)26-16-8-6-15(7-9-16)20(28)24-10-11-25-22(30)27-17-12-18(31-4)14-19(13-17)32-5/h6-9,12-14H,10-11H2,1-5H3,(H,24,28)(H,26,29)(H2,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHDAZKZCOIANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC(=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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